1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate
Overview
Description
1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups, an amino group, and two carboxylate groups
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Molecular Mechanism
It’s known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1,4-dimethylcyclohexane-1,4-dicarboxylic acid, followed by the introduction of the amino group. The reaction conditions typically involve:
Cyclization: Heating the precursor with a dehydrating agent such as phosphorus pentoxide or sulfuric acid.
Amination: Introducing the amino group through a reaction with ammonia or an amine under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalysis: Employing catalysts such as palladium or platinum to enhance reaction rates and selectivity.
Purification: Using techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the design and synthesis of novel materials with unique properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The compound’s structural features, such as the amino and carboxylate groups, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylcyclohexane-1,4-dicarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
1-Aminocyclohexane-1,4-dicarboxylate: Lacks the methyl groups, potentially affecting its reactivity and stability.
1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of carboxylate groups, influencing its solubility and reactivity.
Uniqueness
1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate is unique due to the presence of both methyl and amino groups on the cyclohexane ring, along with carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
dimethyl 1-aminocyclohexane-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-8(12)7-3-5-10(11,6-4-7)9(13)15-2/h7H,3-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVFIQGZEMPZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179174 | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-99-1 | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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